molecular formula C22H23N3O3S3 B3019504 (E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 941941-67-9

(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B3019504
CAS No.: 941941-67-9
M. Wt: 473.62
InChI Key: LNIWUDHZBCKKNR-GHVJWSGMSA-N
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Description

The compound “(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” features a benzo[d]thiazol-2(3H)-ylidene core substituted with a propargyl group at the 3-position and a 5,7-dimethyl aromatic system. The piperidine-4-carboxamide moiety is further functionalized with a thiophen-2-ylsulfonyl group, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S3/c1-4-9-25-18-14-15(2)13-16(3)20(18)30-22(25)23-21(26)17-7-10-24(11-8-17)31(27,28)19-6-5-12-29-19/h1,5-6,12-14,17H,7-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIWUDHZBCKKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, which is known for its diverse pharmacological properties. The presence of the thiophenesulfonyl group and the piperidine moiety contributes to its structural complexity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂S₃
Molecular Weight374.48 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The benzo[d]thiazole moiety is known to exhibit anticancer properties through the inhibition of key signaling pathways.

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis.
  • Enzyme Interaction : It may act as an inhibitor of specific enzymes linked to cancer progression, such as proteases and kinases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the benzo[d]thiazole scaffold. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundIC₅₀ (µg/mL)
(E)-N-(5,7-dimethyl...)1.61 ± 1.92
DoxorubicinReference Drug

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives are often associated with antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of thiazole derivatives on glioblastoma cells, revealing that modifications in the thiazole ring significantly impacted their activity.
    • Findings : Compounds with electron-donating groups exhibited enhanced cytotoxicity compared to their counterparts lacking such substitutions.
  • Structure-Activity Relationship (SAR) : Research has established that specific substituents on the benzo[d]thiazole ring are crucial for enhancing biological activity.
    • Example : The presence of methyl groups at positions 5 and 7 increases lipophilicity and enhances interaction with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzo[d]thiazole Cores

Several structurally related compounds share the benzo[d]thiazole scaffold but differ in substituents and appended functional groups:

  • Compound A : (E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1173431-66-7) replaces the propargyl group with a 2-methoxyethyl chain and substitutes the piperidine-thiophenesulfonyl unit with a methyl-pyrazole carboxamide. This reduces molecular weight (344.4 g/mol vs. target compound’s ~470 g/mol) and alters polarity .
  • Compound B : (E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1173327-52-0) extends the alkyl chain to ethoxyethyl and ethyl-pyrazole, increasing hydrophobicity (molecular weight: 372.5 g/mol) .
  • Compound C : 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one lacks the piperidine-carboxamide system but incorporates an allyl-phenylpyrazolone motif, emphasizing divergent synthetic pathways .

Heterocyclic Derivatives with Sulfonamide/Piperidine Moieties

  • Thiazole Carboxamides : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., [3a–s] in ) share carboxamide functionalities but utilize pyridine-thiazole cores instead of benzothiazole. These analogs are synthesized via coupling reactions with amines, similar to the target compound’s piperidine coupling .

Physicochemical and Pharmacokinetic Implications

The target compound’s thiophen-2-ylsulfonyl group introduces strong electron-withdrawing effects, which may enhance binding affinity to sulfhydryl-containing enzymes compared to methoxyethyl or ethoxyethyl analogs . Its propargyl substituent could confer click chemistry utility for bioconjugation, a feature absent in Compounds A and B. However, the higher molecular weight (~470 g/mol estimated) may reduce bioavailability compared to simpler analogs like Compound A (344.4 g/mol) .

Tabulated Comparison of Key Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₃H₂₃N₃O₃S₂ (estimated) ~470 Propargyl, 5,7-dimethyl, thiophen-2-ylsulfonyl-piperidine-4-carboxamide Electron-withdrawing sulfonyl group; potential for bioconjugation
Compound A C₁₇H₂₀N₄O₂S 344.4 2-Methoxyethyl, 5,7-dimethyl, methyl-pyrazole-5-carboxamide Lower molecular weight; increased polarity
Compound B C₁₉H₂₄N₄O₂S 372.5 2-Ethoxyethyl, 5,7-dimethyl, ethyl-pyrazole-5-carboxamide Enhanced hydrophobicity; ethoxy chain may improve membrane permeability
Thiadiazole-Piperidine Derivative C₁₆H₂₁N₅O₂S₂ 395.5 Piperidine-ethylthio linker, benzamide-thiadiazole Thiadiazole core; modular synthesis for SAR studies

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